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molecular formula C14H9ClN2O B8662359 4-chloro-2-(2-hydroxyphenyl)quinazoline

4-chloro-2-(2-hydroxyphenyl)quinazoline

Cat. No. B8662359
M. Wt: 256.68 g/mol
InChI Key: IGZSYGMBTROILI-UHFFFAOYSA-N
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Patent
US08153642B2

Procedure details

2-(4-Chloro-quinazolin-2-yl)-phenol (50 mg, 0.196 mmol) was placed in a microwave tube charged with a stir bar and dissolved 0.5 ml dry dichloromethane, followed by the addition of 2 ml dry ethanol. Tube was sealed with a cap and heated at 160 to 200° C. for one hour in CEM microwave. Solvent was removed under reduced pressure, reconstituted organic in DMSO and purified by Gilson HPLC. The desired compound was concentrated to a white solid as the TFA salt. LC/MS (10-99%) M/Z 267.2, retention time 2.57 minutes.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[OH:18])[N:3]=1.ClCCl.[CH2:22]([OH:24])[CH3:23]>>[CH2:22]([O:24][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[OH:18])[N:3]=1)[CH3:23]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C1=C(C=CC=C1)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 (± 20) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged with a stir bar
CUSTOM
Type
CUSTOM
Details
Tube was sealed with
CUSTOM
Type
CUSTOM
Details
a cap
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by Gilson HPLC
CONCENTRATION
Type
CONCENTRATION
Details
The desired compound was concentrated to a white solid as the TFA salt

Outcomes

Product
Name
Type
Smiles
C(C)OC1=NC(=NC2=CC=CC=C12)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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